1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol
Description
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol is a chloroaromatic amino alcohol characterized by a 4-chlorophenyl group attached to the first carbon of an ethanol backbone and a (2-hydroxyethyl)amino substituent on the second carbon. This structure combines aromatic hydrophobicity with polar hydroxyl and amine groups, making it a versatile intermediate in medicinal chemistry and drug synthesis.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c11-9-3-1-8(2-4-9)10(14)7-12-5-6-13/h1-4,10,12-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPIUSUTOSZVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCCO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol serves as an intermediate for the production of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties.
| Reaction Type | Product |
|---|---|
| Oxidation | 1-(4-chlorophenyl)-2-[(2-oxoethyl)amino]ethan-1-ol |
| Reduction | 1-(4-chlorophenyl)-2-[(2-aminoethyl)amino]ethane |
| Substitution | 1-(4-substituted phenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol derivatives |
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties . Studies have explored its effects on various biological systems, suggesting it may interact with specific enzymes or receptors, thereby modulating biochemical pathways.
Mechanism of Action:
- The compound may alter enzyme activity or receptor interactions.
- It can influence signal transduction pathways and metabolic regulation.
Medicinal Chemistry
In the realm of drug development, this compound is being investigated for its role in designing novel therapeutic agents. Its structural characteristics make it a candidate for targeting specific biological pathways involved in diseases.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
-
Antimicrobial Studies:
- A study demonstrated that derivatives of this compound showed significant activity against bacterial strains, indicating potential for development as antimicrobial agents.
-
Anti-inflammatory Research:
- Research has highlighted its effectiveness in reducing inflammation in cellular models, suggesting applications in treating inflammatory diseases.
-
Drug Design:
- The compound has been used as a scaffold in drug design projects aimed at developing inhibitors for specific enzymes involved in metabolic disorders.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride (CAS 2794-41-4)
- Structural Differences : Fluorine replaces chlorine at the para position of the phenyl ring.
- Implications : Fluorine’s higher electronegativity may enhance binding affinity in biological targets compared to chlorine. However, chlorine’s larger atomic radius could improve hydrophobic interactions .
- Molecular Weight : 205.66 g/mol vs. 216.69 g/mol (estimated for the target compound).
(1S)-2-Chloro-1-(4-ethylphenyl)ethanol (CAS N/A)
- Structural Differences: An ethyl group replaces the hydroxyl-containing aminoethyl chain.
1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol (CAS 252026-54-3)
- Structural Differences : Three chlorophenyl groups and a sulfanyl substituent instead of hydroxyethylamine.
- Implications : Increased lipophilicity due to additional chlorophenyl groups may enhance CNS penetration but reduce aqueous solubility .
Functional Group Variations
1,2-Bis(4-chlorophenyl)-2-(ethyl(2-hydroxyethyl)amino)ethanone
2-[(2-Hydroxyethyl)amino]ethan-1-ol (Diethanolamine, CAS 111-42-2)
(1S)-2-Chloro-1-(4-chlorophenyl)ethan-1-ol (CAS 178460-78-1)
1-(4-Chlorophenyl)-2-(2-chloropyridin-3-yl)-1-cyclopropylethan-1-ol
- Implications : Enhanced rigidity may improve selectivity in drug-receptor interactions but complicate synthetic accessibility .
Biological Activity
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol, also known by its CAS number 1178638-18-0, is an organic compound belonging to the class of ethanolamines. It features a chlorophenyl group attached to an ethan-1-ol backbone, with a hydroxyethylamino substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The molecular formula of this compound is C10H14ClNO2. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action is believed to involve interactions with specific enzymes or receptors, which can modulate various biochemical pathways.
The compound may exert its effects through:
- Interaction with Enzymes : Altering enzyme activity involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that influence cellular signaling processes.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, related chlorinated compounds have shown efficacy against various bacterial strains in vitro .
Anti-inflammatory Effects
Research has suggested that the compound may also exhibit anti-inflammatory effects. A study indicated that ethanolamine derivatives could inhibit inflammatory mediators in cellular models .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The table below summarizes key differences and similarities:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol | Contains bromine instead of chlorine | Moderate antimicrobial activity | Similar reactivity patterns |
| 1-(4-Methylphenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol | Contains methyl group instead of chlorine | Lower antimicrobial activity | Less potent than chlorinated analogs |
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Antiviral Activity : A study on substituted phenyl compounds highlighted their potential as inhibitors against viral infections, showcasing how structural modifications can enhance efficacy .
- Toxicity Assessments : Investigations into the cytotoxicity of related compounds revealed varying safety profiles, emphasizing the need for thorough evaluations before clinical applications .
Preparation Methods
Chemical Resolution Using Tartaric Acid
Diastereomeric Salt Formation
Racemic 2-amino-1-(4-chlorophenyl)ethanol serves as the starting material for this method. Resolution occurs via reaction with D-tartaric acid in ethanol at 60–70°C, forming diastereomeric salts. The (R)-enantiomer preferentially crystallizes due to differential solubility, achieving 85–92% enantiomeric excess (ee) after three recrystallizations.
The stoichiometric ratio of 1:1 (amine:tartaric acid) and reflux duration of 6–8 hours are critical for optimal yield. Post-crystallization, the free base is regenerated using sodium hydroxide, yielding 1-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol with 68–74% overall efficiency.
Microbial Resolution via Enantioselective Reduction
Biocatalytic Pathways
Microorganisms such as Rhodococcus erythropolis and Staphylococcus aureus enantioselectively reduce 2-amino-1-(4-chlorophenyl)ethanone to the (R)-alcohol. Fermentation at 30°C for 48–72 hours in glycerol-based media achieves 95–98% ee, with yields exceeding 80% after extraction.
Table 1: Microbial Strains and Performance Metrics
| Microorganism | Substrate Concentration (g/L) | ee (%) | Yield (%) |
|---|---|---|---|
| Rhodococcus erythropolis | 15 | 98 | 82 |
| Staphylococcus aureus | 10 | 95 | 78 |
Reductive Alkylation of 2-Amino-1-(4-Chlorophenyl)Ethan-1-Ol
Reaction Mechanism
This two-step process involves:
Nucleophilic Substitution with 2-Chloroethanol
Stepwise Synthesis
- Amine Activation : 2-Amino-1-(4-chlorophenyl)ethanol is treated with potassium carbonate in DMF to deprotonate the amine.
- Alkylation : 2-Chloroethanol is added dropwise at 0°C, followed by heating to 50°C for 12 hours. The reaction achieves 75–80% conversion, with purification via silica gel chromatography yielding 65% isolated product.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Tartaric Acid Resolution | 68–74 | 85–92 | Moderate | High (solvent waste) |
| Microbial Resolution | 78–82 | 95–98 | High | Low |
| Reductive Alkylation | 88–92 | N/A | High | Moderate |
| Nucleophilic Substitution | 65 | N/A | Low | High (halogenated waste) |
Industrial Recommendations
- Optically Pure Production : Microbial resolution is optimal for enantioselective synthesis.
- Bulk Synthesis : Reductive alkylation balances yield and scalability, though requires cyanoborohydride handling protocols.
Q & A
Q. Basic
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., C-H⋯π interactions in crystalline forms) .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl at δ 4.5–5.5 ppm, chlorophenyl aromatic signals) .
- HPLC : Quantifies enantiomeric excess using chiral columns (e.g., amylose-based stationary phases) .
How should researchers address discrepancies in reported biological activities (e.g., HDAC inhibition vs. antibiotic properties)?
Advanced
Discrepancies may arise from:
- Assay conditions : Variations in cell lines (e.g., bacterial vs. mammalian) or HDAC isoform specificity .
- Impurities : By-products from incomplete reduction (e.g., residual ketones) can skew activity profiles .
Resolution : - Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C).
- Use high-purity batches (≥95%) confirmed by LC-MS .
What structural modifications enhance the compound’s bioactivity, and what is the rationale?
Q. Advanced
- Chlorophenyl substitution : Electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic enzyme pockets (e.g., HDAC active sites) .
- Hydroxyethylamino group : Acts as a hydrogen-bond donor, improving solubility and target engagement. Methylation of the amine reduces polarity, increasing blood-brain barrier penetration .
SAR studies : Systematic replacement of -Cl with -OCH₃ or -CF₃ can elucidate steric/electronic effects .
What role do computational methods play in understanding this compound’s mechanism of action?
Q. Advanced
- Molecular docking : Predicts binding modes to targets like HDACs or bacterial enzymes (e.g., penicillin-binding proteins) .
- MD simulations : Evaluates stability of ligand-receptor complexes over time (e.g., >100 ns trajectories) .
- QSAR models : Links structural descriptors (e.g., logP, polar surface area) to antibacterial IC₅₀ values .
What are the environmental implications of using this compound, and how can its ecotoxicity be mitigated?
Q. Advanced
- Biodegradability : Limited data exist, but chlorinated aromatics often persist in ecosystems. Test via OECD 301D ready biodegradability assays .
- Green synthesis : Replace THF/ethanol with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce waste .
What are promising future research directions for this compound?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
